N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenyl group, an indole moiety, and a sulfanyl group attached to an acetamide backbone. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-indole derivative with 2,4-dimethoxyphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under reflux conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Phenolic derivatives or other substituted phenyl compounds.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide: shares similarities with other indole-based acetamides and sulfanyl derivatives.
This compound: can be compared to compounds like N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)thio]acetamide and N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)selanyl]acetamide.
Uniqueness
- The unique combination of the indole moiety, sulfanyl group, and acetamide backbone in this compound provides distinct chemical and biological properties.
- Its structural features allow for diverse chemical modifications and potential applications in various fields.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-28-17-12-13-20(21(14-17)29-2)25-22(27)15-30-24-18-10-6-7-11-19(18)26-23(24)16-8-4-3-5-9-16/h3-14,26H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCUWWZSUJSQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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